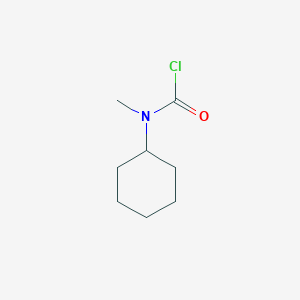![molecular formula C15H19N3O2 B2939053 3-tert-butyl-1-{[5-(furan-3-yl)pyridin-3-yl]methyl}urea CAS No. 2034314-70-8](/img/structure/B2939053.png)
3-tert-butyl-1-{[5-(furan-3-yl)pyridin-3-yl]methyl}urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-tert-butyl-1-{[5-(furan-3-yl)pyridin-3-yl]methyl}urea is an organic compound that features a unique structure combining a furan ring, a pyridine ring, and a urea moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-butyl-1-{[5-(furan-3-yl)pyridin-3-yl]methyl}urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and pyridine intermediates, followed by their coupling and subsequent urea formation.
-
Preparation of Furan Intermediate:
- The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
- For example, furfural can be used as a starting material, which undergoes cyclization to form the furan ring.
-
Preparation of Pyridine Intermediate:
- The pyridine ring can be synthesized via various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.
- In the Hantzsch synthesis, a β-keto ester, an aldehyde, and ammonia are condensed to form the pyridine ring.
-
Coupling of Intermediates:
-
Formation of Urea Moiety:
- The final step involves the reaction of the coupled intermediate with an isocyanate or a carbodiimide to form the urea moiety.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation of reaction steps.
化学反应分析
Types of Reactions: 3-tert-butyl-1-{[5-(furan-3-yl)pyridin-3-yl]methyl}urea can undergo various chemical reactions, including:
-
Oxidation:
- The furan ring can be oxidized to form furanones or other oxidized derivatives.
- Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
-
Reduction:
- The pyridine ring can be reduced to form piperidine derivatives.
- Common reducing agents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.
-
Substitution:
- The compound can undergo substitution reactions, particularly at the furan and pyridine rings.
- Halogenation, nitration, and sulfonation are common substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products:
- Oxidized furan derivatives.
- Reduced pyridine derivatives.
- Substituted furan and pyridine derivatives.
科学研究应用
3-tert-butyl-1-{[5-(furan-3-yl)pyridin-3-yl]methyl}urea has several scientific research applications:
-
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
-
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
- Used in the study of enzyme inhibition and receptor binding.
-
Medicine:
- Explored as a potential therapeutic agent due to its unique structure.
- Studied for its pharmacokinetic and pharmacodynamic properties.
-
Industry:
- Used in the development of new materials with specific properties, such as polymers and coatings.
- Investigated for its potential use in agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 3-tert-butyl-1-{[5-(furan-3-yl)pyridin-3-yl]methyl}urea involves its interaction with specific molecular targets and pathways:
-
Molecular Targets:
- The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of their functions.
- Potential targets include kinases, proteases, and ion channels.
-
Pathways Involved:
- The compound may modulate signaling pathways, such as the MAPK/ERK pathway or the PI3K/Akt pathway.
- It may also affect gene expression and cellular processes, such as apoptosis and cell proliferation.
相似化合物的比较
- 3-tert-butyl-1-{[5-(furan-3-yl)pyridin-3-yl]methyl}urea can be compared with other compounds that have similar structural features, such as:
- 3-tert-butyl-1-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}urea
- 3-tert-butyl-1-{[5-(pyridin-3-yl)pyridin-3-yl]methyl}urea
Uniqueness:
- The presence of both furan and pyridine rings in the structure of this compound makes it unique compared to other similar compounds.
- This unique structure may confer specific reactivity and biological activity that are not observed in other compounds.
属性
IUPAC Name |
1-tert-butyl-3-[[5-(furan-3-yl)pyridin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-15(2,3)18-14(19)17-8-11-6-13(9-16-7-11)12-4-5-20-10-12/h4-7,9-10H,8H2,1-3H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMWBUGIQYJBRTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC1=CC(=CN=C1)C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-chloro-4-methylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2938974.png)
![2-{6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine](/img/structure/B2938976.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B2938980.png)
![1-(benzo[d]thiazol-2-yl)-N-cyclopropyl-5-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2938982.png)
![2-[4-(2H-1,3-benzodioxol-5-yl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2938983.png)




![{2-[4-(1,3-Benzoxazol-2-yl)-2-morpholinyl]ethyl}amine dihydrochloride](/img/new.no-structure.jpg)
![(E)-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethylidene}[(4-chlorophenyl)methoxy]amine](/img/structure/B2938990.png)
